
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one
Descripción general
Descripción
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as 4-Cl-5-HMAP, is a compound with a wide range of applications in scientific research. It is an organic molecule with a unique structure and properties, which makes it useful for a variety of laboratory experiments. 4-Cl-5-HMAP has been studied extensively in recent years, and its applications in scientific research, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Aplicaciones Científicas De Investigación
Transformation and Synthesis Techniques
- Synthesis of Azetidinones and Derivatives : Research has detailed the transformation of specific azetidin-2-ones into various compounds, demonstrating the synthetic versatility of azetidinone structures. For instance, transformations involving cyclocondensation reactions and the synthesis of novel azetidinone derivatives with potential biological activities have been explored (Mollet et al., 2011), (Vashi & Naik, 2004).
Biological Activities
Antimicrobial Activity : Several studies have synthesized and evaluated the antimicrobial activities of azetidinone derivatives. This includes novel compounds synthesized from pyrazin dicarboxylic acid and their screening against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019), (Desai & Dodiya, 2014).
Anti-inflammatory and Analgesic Activities : The synthesis of azetidinone derivatives has also been investigated for their anti-inflammatory and analgesic properties. Research includes the creation of indolyl azetidinones and their evaluation for anti-inflammatory activities, suggesting the potential for developing new therapeutic agents (Kalsi et al., 1990).
Chemical Characterization and Derivative Exploration
- Characterization of Novel Compounds : Studies have focused on synthesizing and characterizing quinoline-oxadiazole-based azetidinone derivatives, assessing their antimicrobial activity against various microorganisms. This research highlights the importance of structural analysis in identifying promising compounds for further pharmacological evaluation (Dodiya et al., 2012).
Propiedades
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)azetidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(15)8(10)7(2-11-12)13-3-6(4-13)5-14/h2,6,14H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBDEXCKZPCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



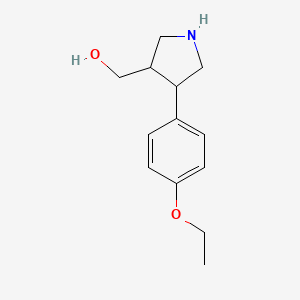
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)


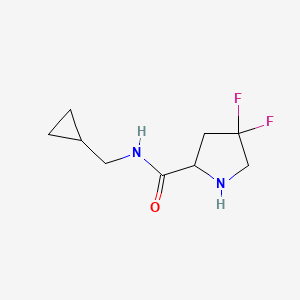
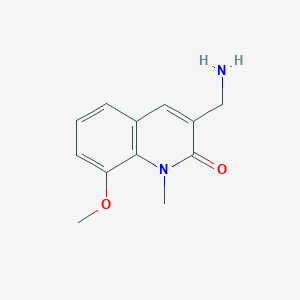
![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

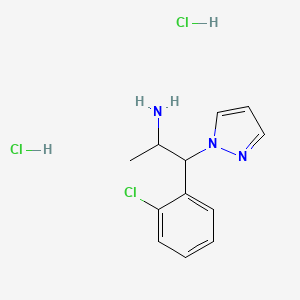

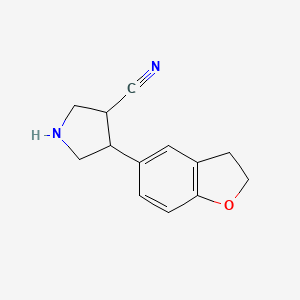
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)
